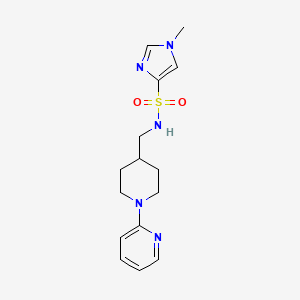

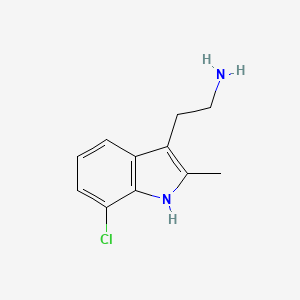

![molecular formula C23H19ClF3N3O B2515206 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine CAS No. 1092345-91-9](/img/structure/B2515206.png)

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their pharmacological properties. In the case of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a potent inhibitor of cAMP-specific phosphodiesterase and tumor cell growth, the synthesis involves nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine. The reactivity order for the substitution with secondary amines was found to be C4 > C7 > C2 > C6, with final structural proof provided by X-ray crystallography . Similarly, (benzoylphenyl)piperidines, which have shown immunomodulatory activity, were synthesized with a chloro group in position 4 of the benzoyl moiety and an amino group para to the piperidine nucleus, indicating the importance of these substituents for activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the presence of a basic nitrogen in the 4'-position of the pteridine ring system is essential for high activity in inhibiting cAMP hydrolysis by PDE4 . The crystallographic data of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron, which could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. For example, the introduction of a bulky moiety in the para position of the benzamide increases anti-acetylcholinesterase activity. The basicity of the nitrogen atom in the piperidine ring is also a significant factor, as demonstrated by the increased activity upon introduction of an alkyl or phenyl group at the nitrogen atom of benzamide . The electrochemical oxidation process of 1-(3-chlorophenyl)piperazine at +0.65 V on screen-printed carbon electrodes indicates the potential for developing rapid screening methods for such compounds in forensic samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their molecular structure and substituents. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provides insights into its solid-state properties, such as the conformation of the piperidine ring and the geometry around the sulfur atom . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological molecules.

Applications De Recherche Scientifique

Analytical Method Development

A sensitive assay for the determination of a structurally related compound, L-745,870, in human plasma and urine using liquid chromatography and mass spectrometry was developed. This method could be adapted for similar compounds like 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine for pharmacokinetic studies in humans (Chavez-Eng et al., 1997).

Antipsychotic Potential

Several studies have synthesized and evaluated novel conformationally restricted butyrophenones and related compounds for their antipsychotic potential by assessing their affinity for dopamine and serotonin receptors. These studies provide insights into the design of new antipsychotic drugs with reduced side effects (Raviña et al., 2000).

Anticonvulsant Activity

The structural and electronic properties of compounds, including those similar to 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine, have been analyzed to understand their anticonvulsant activity. These studies involve crystal structures and molecular orbital calculations to elucidate the mechanism of action of potential anticonvulsant drugs (Georges et al., 1989).

Anticancer Applications

New series of compounds featuring structural elements related to 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine have shown promising anticancer activity. These studies focus on the design, synthesis, and biological evaluation of these compounds against various cancer cell lines, demonstrating their potential as anticancer agents (El-Masry et al., 2022).

Antimicrobial Activity

Research on new pyridine derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine, has evaluated their antimicrobial activity. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Patel et al., 2011).

Propriétés

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-[2-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3N3O/c24-17-6-8-18(9-7-17)29-11-13-30(14-12-29)22(31)20-4-2-1-3-19(20)21-10-5-16(15-28-21)23(25,26)27/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXPADURVBAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

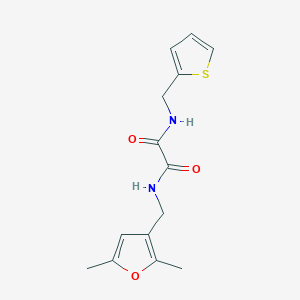

![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

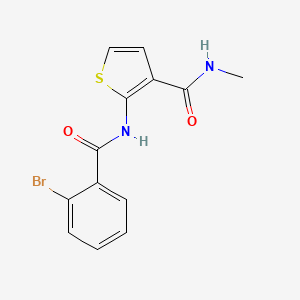

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)

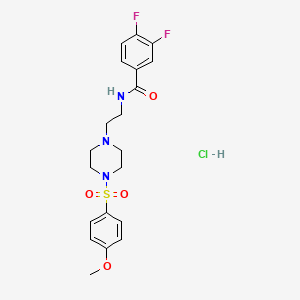

![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)

![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)

![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)